molecular formula C16H15F3N2O3S B2878644 ethyl 6-methyl-2-oxo-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-42-7

ethyl 6-methyl-2-oxo-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2878644
CAS No.: 899957-42-7
M. Wt: 372.36
InChI Key: KYMODTXVCYTWDL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, and a trifluoromethyl group, known for its influence on the biological activity and stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrimidine ring facilitates interactions with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-(4-phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c1-3-24-14(22)12-9(2)20-15(23)21-13(12)25-8-10-5-4-6-11(7-10)16(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMODTXVCYTWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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